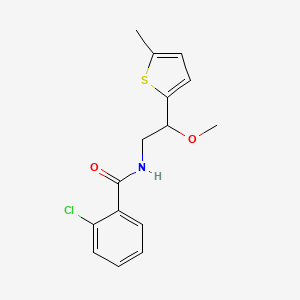
2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H16ClNO2S and its molecular weight is 309.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroleptic Activity
The synthesis and neuroleptic activity of benzamides, including compounds structurally related to "2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide," have been explored. Studies have demonstrated that certain benzamides exhibit potent neuroleptic activity, offering insights into their potential use in treating psychosis. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in animal models, indicating their relevance in the development of neuroleptic drugs with fewer side effects (Iwanami et al., 1981).
Structural Characterization
Research has also focused on the structural characterization of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, which share structural similarities with "this compound." These studies provide detailed insights into the molecular conformations and hydrogen bonding patterns, contributing to the understanding of their chemical properties and potential applications (Sagar et al., 2018).
Receptor Binding Properties
Further investigations have delved into the receptor binding properties of benzamide derivatives, examining their interactions with dopamine receptors. This research is crucial for understanding the pharmacological profiles of these compounds and their potential therapeutic applications, particularly in the context of neurodegenerative and psychiatric disorders (Hall et al., 1985).
Synthesis Methodologies
The synthesis of benzamide compounds, including methods that could potentially apply to "this compound," has been a significant area of research. These studies offer valuable insights into efficient synthetic routes and chemical transformations, facilitating the production and further investigation of benzamide derivatives for various scientific and therapeutic purposes (Owton et al., 1995).
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is currently unknown. The compound’s structure is similar to that of 5-Chloro-2-methoxy-N-(2-{4-[(phenylcarbamoyl)sulfamoyl]phenyl}ethyl)benzamide , which is an intermediate in the synthesis of glyburide . Glyburide is a known antidiabetic drug that works by stimulating the release of insulin from the pancreas .
Mode of Action
Based on its structural similarity to glyburide intermediates , it may interact with sulfonylurea receptors in the pancreas to stimulate insulin release
Biochemical Pathways
If it acts similarly to glyburide, it may influence the insulin signaling pathway . This could lead to increased glucose uptake and utilization, reducing blood glucose levels.
Pharmacokinetics
Its structural similarity to glyburide intermediates suggests it may have similar pharmacokinetic properties. Glyburide is known to be well-absorbed orally, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts similarly to glyburide, it may stimulate insulin release from pancreatic beta cells , leading to decreased blood glucose levels.
Propiedades
IUPAC Name |
2-chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-7-8-14(20-10)13(19-2)9-17-15(18)11-5-3-4-6-12(11)16/h3-8,13H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPGPPKMNHEEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
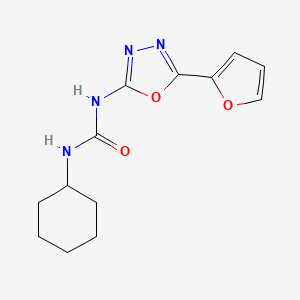

![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)
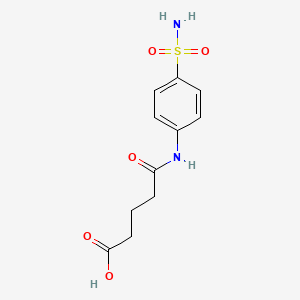
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)
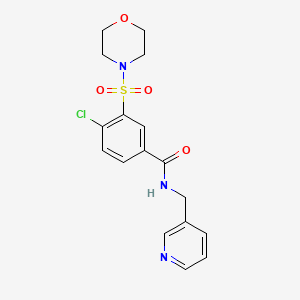
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![5-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-furancarboxamide](/img/structure/B2954816.png)
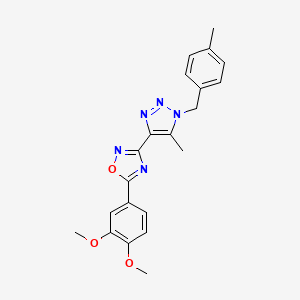
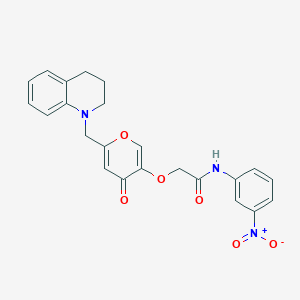
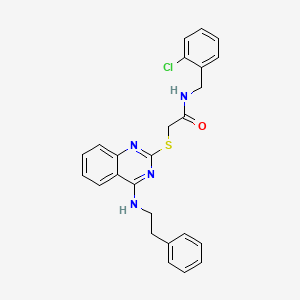

![5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B2954825.png)
![3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2954826.png)
